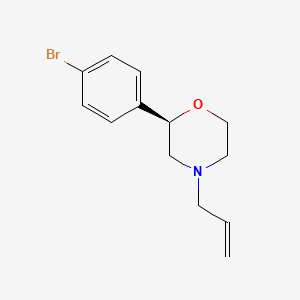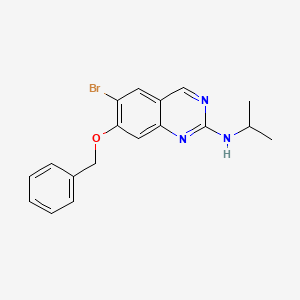
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a benzyloxy group at the 7th position, a bromine atom at the 6th position, and an N-(propan-2-yl) group at the 2nd position of the quinazoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
N-Alkylation: The N-(propan-2-yl) group can be introduced via alkylation reactions using isopropyl halides or related reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways and mechanisms involving quinazoline derivatives.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other functionalized quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromine substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxyquinazolin-4-amine: Lacks the benzyloxy and bromine substituents.
N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Contains different substituents at the 6th and 7th positions.
9-Bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine: Features a different core structure and substituents.
Uniqueness
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical properties. The presence of the benzyloxy group, bromine atom, and N-(propan-2-yl) group makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
914397-24-3 |
|---|---|
Formule moléculaire |
C18H18BrN3O |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
6-bromo-7-phenylmethoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H18BrN3O/c1-12(2)21-18-20-10-14-8-15(19)17(9-16(14)22-18)23-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Clé InChI |
HQDNYQLPXAELJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


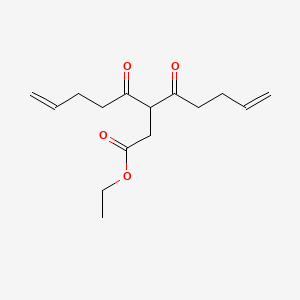
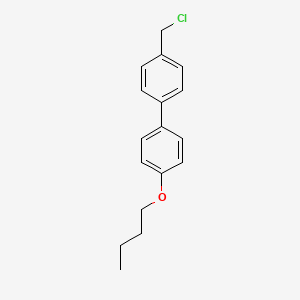
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
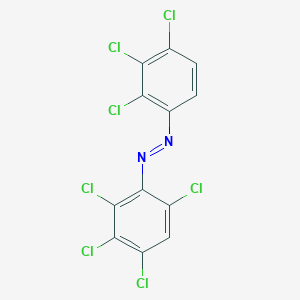
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
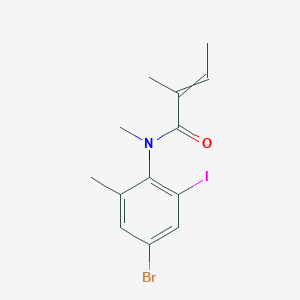

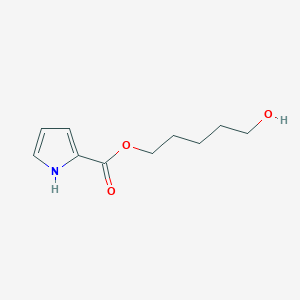
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
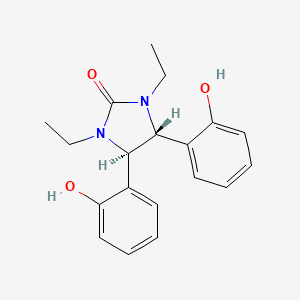
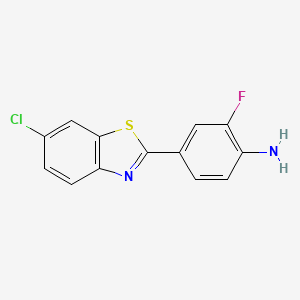
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
